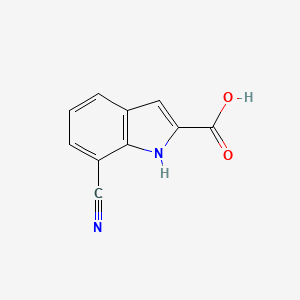

7-cyano-1H-indole-2-carboxylic acid

Description

Contextualization within Indole (B1671886) Carboxylic Acid Research

Indole carboxylic acids represent a significant class of heterocyclic compounds that are the subject of extensive research in medicinal chemistry and chemical biology. The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged pharmacophore found in numerous biologically active molecules. researchgate.netresearchgate.net Its structural versatility allows for a wide range of chemical modifications, making it a valuable template for the design and synthesis of novel therapeutic agents. mdpi.com The incorporation of a carboxylic acid group further enhances the molecule's potential for biological activity by providing a key site for interaction with biological targets, such as enzymes and receptors.

Within this framework, indole-2-carboxylic acids have been specifically identified as promising scaffolds for the development of various inhibitors. For instance, they have been investigated as inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle. mdpi.comnih.govrsc.org The indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase, leading to inhibition of its strand transfer activity. mdpi.comnih.govrsc.org Furthermore, derivatives of indole-3-carboxylic acid have been explored for their potential antihypertensive properties as angiotensin II receptor antagonists and have been shown to enhance the anti-cancer effects of existing drugs like doxorubicin (B1662922) in colorectal cancer models. nih.govresearchgate.net

Historical Perspective on Indole Scaffolds in Bioactive Molecules

The history of indole scaffolds in bioactive molecules is rich and dates back to the discovery of naturally occurring alkaloids. Adolf von Baeyer first synthesized indole in 1866. nih.gov Since then, the indole nucleus has been identified as a core component of many important natural products and pharmaceuticals. nih.govijpsr.com For example, the plant-derived alkaloids vincristine (B1662923) and vinblastine, which contain an indole moiety, have been instrumental in cancer chemotherapy. nih.gov

The significance of the indole scaffold is further underscored by its presence in essential endogenous molecules. Serotonin, a neurotransmitter crucial for regulating mood and other physiological processes, and melatonin, a hormone involved in the sleep-wake cycle, both feature the indole structure. mdpi.comnih.gov Indole-3-acetic acid is a primary plant hormone of the auxin class. nih.gov The widespread presence of the indole motif in nature has inspired medicinal chemists to utilize this scaffold in the development of a vast array of synthetic drugs with diverse therapeutic applications, including antiviral, antimicrobial, anti-inflammatory, and anticancer agents. nih.govresearchgate.net

Significance of the 7-Cyano-1H-indole-2-carboxylic Acid Moiety in Advanced Chemical Synthesis and Biological Inquiry

The this compound moiety is a specific and highly functionalized derivative of the indole carboxylic acid scaffold. The introduction of a cyano group at the 7-position of the indole ring is of particular interest in medicinal chemistry. The cyano group is an electron-withdrawing group that can significantly influence the electronic properties of the indole ring system, potentially modulating the binding affinity and activity of the molecule towards its biological targets. rsc.org

In advanced chemical synthesis, the cyano group can serve as a versatile synthetic handle for further chemical modifications, allowing for the creation of a diverse library of compounds for biological screening. researchgate.net For example, the cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in various cycloaddition reactions.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C10H6N2O2 |

| Molecular Weight | 186.17 g/mol |

| CAS Number | 796870-32-1 bldpharm.com |

| InChIKey | ZADAEINCNCNJPT-UHFFFAOYSA-N uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

7-cyano-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c11-5-7-3-1-2-6-4-8(10(13)14)12-9(6)7/h1-4,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEWOSJMEVABST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C#N)NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796870-32-1 | |

| Record name | 7-Cyano-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Cyano 1h Indole 2 Carboxylic Acid and Its Derivatives

Classical and Modern Approaches to Indole-2-carboxylic Acid Synthesis

The formation of the indole-2-carboxylic acid framework is a foundational step, and numerous named reactions have been developed and adapted for this purpose. These methods provide the core structure upon which the specific 7-cyano substituent is either carried through the reaction sequence or added subsequently.

Hemetsberger's Method and its Adaptations

The Hemetsberger indole (B1671886) synthesis is a valuable thermal method for preparing indole-2-carboxylic esters. The reaction proceeds through the base-catalyzed condensation of an aromatic aldehyde with ethyl azidoacetate, which generates a vinyl azide (B81097) intermediate. Subsequent thermal decomposition of this vinyl azide leads to the extrusion of dinitrogen gas and an intramolecular cyclization of the resulting nitrene to form the indole ring. semanticscholar.org

This reaction is particularly noted for its utility in forming indole-2-carboxylic acid derivatives, which serve as versatile precursors for further chemical modification. semanticscholar.org The general applicability of the Hemetsberger strategy allows for its adaptation in the synthesis of complex systems, including indoloindole structures, by utilizing dialdehydes as starting materials. semanticscholar.org While direct synthesis of 7-cyano-1H-indole-2-carboxylic acid using a 2-amino-3-cyanobenzaldehyde via this method is plausible, the literature more frequently highlights its role in creating the core indole-2-carboxylate (B1230498) structure, which can then be functionalized. semanticscholar.orgresearchgate.net The ester functionality at the C-2 position is a key handle for further chemical elaboration. semanticscholar.org

Table 1: Overview of Hemetsberger Indole Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Thermal cyclization | semanticscholar.org |

| Reactants | Aromatic aldehyde, Ethyl azidoacetate | semanticscholar.org |

| Key Intermediate | Vinyl azide | semanticscholar.org |

| Primary Product | Indole-2-carboxylic acid ester | semanticscholar.org |

| Advantages | Direct route to indole-2-carboxylates, useful for precursor synthesis | semanticscholar.orgresearchgate.net |

Fischer Indole Synthesis in Derivatization

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole nucleus. Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction can be promoted by a variety of Brønsted or Lewis acids, such as polyphosphoric acid (PPA), zinc chloride, or boron trifluoride. wikipedia.org

In the context of producing derivatives of this compound, the Fischer synthesis would typically start with (3-cyanophenyl)hydrazine and a pyruvate (B1213749) derivative (e.g., pyruvic acid or an alkyl pyruvate). The subsequent cyclization under acidic and thermal conditions would yield the target indole-2-carboxylic acid scaffold directly. This strategy was employed in the synthesis of 4,6-dichloro-1H-indole-2-carboxylate, demonstrating the utility of the Fischer cyclization in preparing substituted indole-2-carboxylic acid systems. nih.gov The versatility of the Fischer method allows for the synthesis of a wide array of substituted indoles, making it a cornerstone in medicinal chemistry for creating compounds like the triptan class of antimigraine drugs. wikipedia.org

Table 2: Key Aspects of the Fischer Indole Synthesis

| Aspect | Details | Reference |

|---|---|---|

| Core Reaction | Acid-catalyzed cyclization of an arylhydrazone | wikipedia.orgorganic-chemistry.org |

| Starting Materials | Arylhydrazine, Aldehyde or Ketone (e.g., pyruvate) | wikipedia.org |

| Catalysts | Brønsted acids (HCl, H₂SO₄, PPA) or Lewis acids (ZnCl₂, BF₃) | wikipedia.org |

| Mechanism Steps | Hydrazone formation, tautomerization to enamine, wikipedia.orgwikipedia.org-sigmatropic rearrangement, loss of ammonia | wikipedia.org |

| Application | Synthesis of various substituted indoles, including precursors to this compound | nih.gov |

Palladium-Catalyzed Annulation Reactions for Indole Construction

Modern synthetic chemistry has seen the rise of powerful transition-metal-catalyzed reactions, with palladium catalysis being at the forefront for constructing heterocyclic systems. Palladium-catalyzed annulation reactions provide elegant and often milder alternatives to classical methods for building the indole core. These reactions typically involve the formation of carbon-carbon and carbon-heteroatom bonds in a single cascade process. rsc.orgresearcher.life

One such approach is the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, which can be adapted to form functionalized indoles under relatively mild conditions using carbon monoxide as a reductant. nih.gov This methodology has been extended to the synthesis of more complex pyrroloindoles through a double reductive cyclization. nih.gov Another advanced strategy involves the palladium-catalyzed annulation of internal alkynes with o-iodoanilines or related precursors. For instance, a highly efficient method has been developed for the synthesis of indolo[2,3-c]pyran-1-ones through the Pd-catalyzed regioselective annulation of allenes with 3-iodo-1-alkylindole-2-carboxylic acids. nih.gov While this example derivatizes an existing indole, the underlying principle of palladium-catalyzed ring formation is broadly applicable to the de novo synthesis of the indole-2-carboxylic acid scaffold itself. nih.govresearchgate.net

Targeted Functionalization Strategies for the 7-Cyano Group

Cyanocarbonation/Hydrogenation Protocols

A highly effective and scalable method for the synthesis of 7-cyanoindoles involves a cyanocarbonation/hydrogenation sequence starting from the corresponding 7-formylindole. researchgate.net This procedure offers a simple, straightforward, and cost-effective route to the desired products. researchgate.net The process can be scaled up to produce multigram quantities of 7-cyanoindoles in good yield, highlighting its practical utility. researchgate.net This protocol stands in favorable comparison to other existing methods for introducing functionality at the 7-position. researchgate.net

Introduction of Cyano Functionality at the 7-Position

The introduction of a cyano group onto the C7 position of a pre-existing indole-2-carboxylic acid or its ester can be achieved through several established chemical transformations. One common strategy is the palladium-catalyzed cyanation of a 7-haloindole derivative (e.g., 7-bromo- or 7-iodoindole-2-carboxylic acid ester) using a cyanide source like zinc cyanide or potassium cyanide.

Another classical approach is the Sandmeyer reaction, which would begin with a 7-aminoindole-2-carboxylic acid derivative. Diazotization of the amino group with nitrous acid followed by treatment with a copper(I) cyanide salt would furnish the 7-cyanoindole. Furthermore, directed metalation strategies can be employed. For instance, the directed lithiation of an N-protected indole at the C7 position, followed by quenching the resulting organolithium species with a cyanating agent (e.g., cyanogen (B1215507) bromide or tosyl cyanide), can provide a direct route to the 7-cyano functionality. researchgate.net The synthesis of 7-substituted indoles, such as 7-nitro-1H-indole-2-carboxylic acid, often serves as a precursor for these types of transformations. nih.govresearchgate.net

Table 3: Methods for Introducing the 7-Cyano Group

| Method | Description | Starting Material |

|---|---|---|

| Cyanocarbonation/Hydrogenation | A two-step process converting a formyl group to a cyanomethyl group, which can be further modified. researchgate.net | 7-Formylindole derivative researchgate.net |

| Palladium-Catalyzed Cyanation | Cross-coupling reaction using a palladium catalyst and a cyanide source. | 7-Haloindole derivative |

| Sandmeyer Reaction | Conversion of an amino group to a cyano group via a diazonium salt intermediate. | 7-Aminoindole derivative |

| Directed Ortho-Metalation | Deprotonation at C7 using a strong base, followed by reaction with a cyanating agent. researchgate.net | N-Protected indole derivative researchgate.net |

Strategies for Derivatization at Other Positions of the Indole Scaffold

The strategic modification of the this compound scaffold at various positions is a key approach in medicinal chemistry to explore and optimize the biological activity of the resulting derivatives. These modifications can influence the molecule's electronic properties, steric profile, and ability to interact with biological targets.

The nitrogen atom of the indole ring is a common site for derivatization, allowing for the introduction of a wide range of substituents that can significantly alter the compound's properties.

N-Alkylation and N-Arylation: The indole nitrogen can be readily alkylated or arylated to introduce various functional groups. For instance, N-alkylation with groups like cyanomethyl has been employed in the synthesis of complex alkaloids. acs.org In some synthetic pathways, the indole nitrogen is protected, often with a benzyl (B1604629) group, to prevent unwanted side reactions during subsequent transformations. nih.gov The choice of the N-substituent can be critical; for example, studies on α-synuclein aggregate ligands indicated that an N-benzyl group appeared to be necessary for binding affinity, while replacement with a 3-pyridinylmethyl group led to a slight decrease in potency. nih.gov

Protecting Groups: In multi-step syntheses, the indole NH group is often protected to prevent its interference with subsequent reactions. The choice of protecting group is crucial and depends on the specific reaction conditions. For example, in the synthesis of some complex heterocyclic systems, N-methyl substitution on the indole-2-carboxylic acid was found to be compatible with the reaction sequence. rug.nl

The introduction of substituents at the 4-, 5-, and 6-positions of the indole ring can have a profound impact on the reactivity and biological activity of the resulting compounds.

Impact on Biological Activity: The position of the substituent is often a critical determinant of biological activity. In a study of cyano-substituted indole derivatives as ligands for α-synuclein aggregates, compounds with substituents at the 3- and 6-positions showed higher binding affinities compared to those substituted at other positions. nih.gov Specifically, for a series of CysLT1 antagonists, substitution at the 4-position of the indole ring was found to be the least favorable for activity, while methoxy (B1213986) substitution at the 7-position was the most favorable. nih.gov Furthermore, in the development of HIV-1 integrase inhibitors, the C5 position of the indole scaffold was a key point for modification, with a 5-nitro group being introduced to explore its effect on activity. nih.gov

The following table summarizes the observed effects of substituents at different positions on the indole ring in various studies:

| Position | Substituent | Observed Effect on Activity/Reactivity | Reference |

| 4 | Chlorine | Less favorable for CysLT1 antagonist activity. | nih.gov |

| 4 | Methyl, Methoxy, Benzyloxy | Good yields in rhodium-catalyzed annulation reactions. | acs.org |

| 5 | Chlorine, Methoxy | Reacted to give expected products in moderate to good yields in the synthesis of indolo[3,2-c]quinolinones. | rug.nl |

| 5 | Cyano, Methoxycarbonyl | Low yields in rhodium-catalyzed annulation reactions. | acs.org |

| 6 | Chlorine, Methoxy | Reacted to give expected products in moderate to good yields in the synthesis of indolo[3,2-c]quinolinones. | rug.nl |

| 7 | Methoxy | Most favorable for CysLT1 antagonist activity. | nih.gov |

| 7 | Nitro | Low yields in rhodium-catalyzed annulation reactions. | acs.org |

The carboxylic acid group at the 2-position of the indole ring is a crucial functional group that is often essential for biological activity and serves as a handle for further diversification.

Ester and Amide Formation: The carboxylic acid can be readily converted into a variety of esters and amides to probe the structure-activity relationship (SAR). For example, in the development of CysLT1 antagonists, the carboxylic acid group at position 2 was found to be necessary for activity. nih.gov The synthesis of various ester derivatives is a common strategy to explore the impact of the ester group on biological activity. nih.gov Similarly, the formation of amide derivatives by coupling the carboxylic acid with different amines is a widely used approach to generate chemical diversity. mdpi.com

Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced by other acidic functional groups or bioisosteres to improve pharmacokinetic or pharmacodynamic properties. However, in the case of CysLT1 antagonists, the removal of the indole-2-carboxylic acid moiety led to a significant drop in potency, highlighting its importance for that specific target. nih.gov

Other Modifications: The 2-carboxyl group can also be transformed into other functionalities. For instance, it can be reduced to a hydroxymethyl group or converted to a cyano group. sci-hub.se These modifications can provide valuable insights into the SAR of the compound series.

The following table provides examples of derivatives formed from the 2-carboxyl moiety and their intended purpose:

| Derivative | Reagents/Conditions | Purpose | Reference |

| Ethyl Ester | Ethanol, H2SO4 | Synthesis of intermediates for further derivatization. | nih.gov |

| Amides | Various amines, coupling agents | Exploration of SAR for TRPV1 agonists. | mdpi.com |

| 2-Hydroxymethyl | Borane in THF | SAR studies for IDO1/TDO inhibitors. | sci-hub.se |

| 2-Cyano | Hydrolysis, condensation, dehydration | SAR studies for IDO1/TDO inhibitors. | sci-hub.se |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of indole derivatives. Green chemistry principles, such as the use of alternative energy sources and benign reaction media, are being increasingly applied.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov

Rate Acceleration and Improved Yields: The use of controlled microwave heating can dramatically shorten the time required for indole synthesis, thereby increasing the efficiency of the reaction. researchgate.net In the synthesis of indole-2-carboxylic acid esters, microwave irradiation at 100 W and 50 °C in the presence of an ionic liquid led to excellent yields and short reaction times. scielo.brresearchgate.net This method has been shown to be amenable to scale-up, demonstrating its practical utility. scielo.br

Catalyst-Free and Solvent-Free Conditions: In some cases, microwave-assisted synthesis can be performed under catalyst-free and solvent-free conditions, further enhancing the green credentials of the process. nih.gov For example, a microwave-assisted Friedländer synthesis of 8-hydroxyquinolines provided a higher yield compared to conventional heating. nih.gov

Ionic liquids (ILs) are salts with low melting points that are considered "green" solvents due to their low volatility, thermal stability, and recyclability. acs.orgrushim.ru They can act as both solvents and catalysts in organic reactions.

Enhanced Reaction Media: Ionic liquids can effectively interact with microwave energy, leading to rapid heating and the generation of products in high yields. scielo.brresearchgate.net The use of 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmim]OH) as a solvent under microwave irradiation has been successfully employed for the synthesis of indole-2-carboxylic acid esters. researchgate.netscielo.br

Catalyst Immobilization and Reuse: Ionic liquids can be used to immobilize catalysts, facilitating their separation from the reaction mixture and allowing for their reuse. acs.org This is particularly advantageous for reactions catalyzed by expensive or toxic metal catalysts. Brønsted acidic ionic liquids have been used as dual solvent-catalysts in Fischer indole synthesis, offering a green and mild reaction system. researchgate.net

The combination of microwave irradiation and ionic liquids represents a powerful and sustainable approach for the synthesis of indole derivatives, offering numerous advantages over conventional methods. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 7 Cyano 1h Indole 2 Carboxylic Acid Derivatives

Positional Scanning of the Indole (B1671886) Nucleus for Biological Activity Modulation

The 7-position of the indole ring is a critical site for substitution, where modifications can drastically alter a compound's potency and selectivity. The introduction of an electron-withdrawing group, such as the cyano or a nitro group, can establish key interactions with target residues.

In the development of allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase), a 7-nitro group was incorporated into an indole-2-carboxylic acid scaffold. researchgate.net This addition was designed to form hydrogen bond interactions with residues like Thr31 in the AMP binding site, mimicking interactions made by the natural ligand. This highlights the potential for a 7-cyano group to act as a hydrogen bond acceptor, anchoring the ligand in a specific orientation within the binding pocket. researchgate.net

Conversely, substituting with an electron-donating group like a methoxy (B1213986) group at the 7-position has also proven effective in other contexts. In a series of CysLT1 receptor antagonists, the methoxy group at position 7 was found to be highly favorable for activity. researchgate.net For instance, a derivative featuring a 7-methoxy substituent was identified as a highly potent and selective CysLT1 antagonist. researchgate.netnih.gov This suggests that the electronic nature of the substituent at the 7-position must be carefully tailored to the specific topology and electrostatic environment of the target's binding site. Studies on 5-HT3 antagonists have also shown that annelation involving the 7-position can increase receptor affinity, further underscoring the importance of this position in modulating ligand-target interactions. wikipedia.org

Table 1: Effect of 7-Position Substitution on Biological Activity

| Scaffold | 7-Position Substituent | Target | Observation | Reference |

|---|---|---|---|---|

| 1H-Indole-2-carboxylic acid | -NO₂ | FBPase | Designed to form H-bonds, enhancing inhibitory activity. | researchgate.net |

The 2-carboxyl group is a cornerstone of the indole-2-carboxylic acid scaffold's biological activity, often acting as a critical anchor for ligand-target binding. Its ability to exist as a carboxylate anion allows it to form strong ionic interactions and hydrogen bonds.

In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid moiety is essential. mdpi.com The indole nitrogen and the 2-carboxyl group work in concert to chelate two Mg²⁺ ions within the enzyme's active site, a crucial interaction for inhibiting the strand transfer process. mdpi.comnih.govnih.gov This metal-chelating interaction is a common mechanism for integrase inhibitors, and the indole-2-carboxylic acid structure provides an effective scaffold for achieving this. nih.gov

Similarly, for antagonists of the NMDA receptor's glycine (B1666218) binding site, the 2-carboxylic acid is paramount. Studies have shown that indole-2-carboxylic acid itself is a competitive antagonist at this site. nih.gov Replacing the carboxylic acid with other acidic functional groups, such as tetrazoles or oxadiazolones, generally results in a significant loss of potency. nih.gov

However, derivatization of the carboxyl group can unlock different biological activities. While converting it to a methyl or ethyl ester often reduces or abolishes activity for targets requiring a free acid, this modification can be beneficial in other cases, such as for certain HIV-1 fusion inhibitors. nih.gov Furthermore, converting the carboxylic acid to a carboxamide has been a successful strategy in developing agonists for the Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel, demonstrating that this position is a key site for functional modulation. mdpi.com

Table 2: Functional Role of the 2-Position Group in Different Targets

| Target | 2-Position Group | Role/Activity | Reference |

|---|---|---|---|

| HIV-1 Integrase | Carboxylic Acid | Essential for Mg²⁺ chelation in the active site. | mdpi.comnih.gov |

| NMDA-Glycine Site | Carboxylic Acid | Critical for antagonist activity; superior to other acidic groups. | nih.govnih.gov |

| HIV-1 gp41 | Ester | Enhanced fusion inhibitory activity compared to the acid. | nih.gov |

Substituents on the benzene (B151609) portion of the indole nucleus (positions 4, 5, and 6) play a significant role in refining the pharmacological profile of indole-2-carboxylic acid derivatives. These modifications can influence binding affinity through steric and electronic effects, as well as by interacting with specific sub-pockets of the target protein.

Research on NMDA-glycine site antagonists demonstrated that a 4,6-dichloro substitution pattern on the indole ring leads to higher affinity compared to unsubstituted or 5-tert-butyl substituted derivatives. nih.gov This suggests that electron-withdrawing groups and specific steric bulk at the 4- and 6-positions are favorable for this particular target. Conversely, for another series of compounds, substitution at the 4-position was found to be the least favorable for antiproliferative activity. researchgate.net

In the development of HIV-1 integrase inhibitors, the introduction of a halogenated benzene ring at the C6 position was shown to effectively bind with viral DNA through π–π stacking interactions, markedly improving the inhibitory effect. nih.gov This demonstrates how a substituent at this position can be used to establish additional, beneficial interactions with the biological target complex. The electronic properties and the position of substituents are often interdependent; studies have shown that electron-donating groups at the C-4 position can result in higher yields and potentially different activity profiles compared to the same groups at the C-5, C-6, or C-7 positions. acs.org

Linker Region Modifications and their Pharmacological Implications

Modifications to the linker region, typically attached to the C3 position of the indole nucleus, are a key strategy for optimizing ligand efficacy. The linker connects the core scaffold to peripheral moieties, and its length, rigidity, and chemical nature dictate the orientation and interaction of these peripheral groups with the target.

In the pursuit of more potent HIV-1 integrase inhibitors, extending a linker from the C3 position to reach a hydrophobic cavity adjacent to the active site proved to be a successful strategy. mdpi.com The introduction of a "long branch" at C3 improved interactions with this hydrophobic pocket, leading to a significant increase in inhibitory activity. mdpi.comnih.gov This highlights the importance of designing linkers that can exploit secondary binding sites.

Exploration of Peripheral Moieties on Ligand Efficacy

The peripheral moieties attached to the indole scaffold via a linker are often responsible for key hydrophobic and specific interactions that are critical for high ligand efficacy and selectivity.

For CysLT1 antagonists, a large, hydrophobic (E)-3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl group serves as a critical peripheral moiety. nih.gov This group is shared with the marketed drug montelukast (B128269) and is essential for potent antagonist activity. The combination of the unique indole-2-carboxylic acid core with this well-established peripheral group led to the discovery of novel and highly potent antagonists. nih.gov

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| 7-cyano-1H-indole-2-carboxylic acid |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid |

| 7-nitro-1H-indole-2-carboxylic acid |

| Indole-2-carboxylic acid |

| 4,6-dichloro-1H-indole-2-carboxylic acid |

| 5-tert-butyl-1H-indole-2-carboxylic acid |

| Montelukast |

| Pranlukast |

| Zafirlukast |

Biological Activities and Molecular Mechanisms of 7 Cyano 1h Indole 2 Carboxylic Acid Derivatives

Enzyme Inhibition Profiles

Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial enzymes in tryptophan metabolism. ebi.ac.uknih.gov They catalyze the initial, rate-limiting step of converting tryptophan into kynurenine (B1673888). frontiersin.org In the context of cancer, the overexpression of these enzymes in the tumor microenvironment leads to tryptophan depletion and an accumulation of kynurenine metabolites. sci-hub.se This metabolic alteration suppresses the activity of effector T-cells and enhances the function of regulatory T-cells, creating an immunosuppressive state that allows cancer cells to evade the immune system. sci-hub.se Consequently, the dual inhibition of both IDO1 and TDO has become a promising strategy for cancer immunotherapy. sci-hub.se

Research has indicated that selective inhibition of IDO1 alone may have limited therapeutic effects because it can lead to a compensatory activation of TDO. sci-hub.se Therefore, developing dual inhibitors that target both enzymes simultaneously is considered a more effective strategy to block the kynurenine pathway and reverse immunosuppression. sci-hub.senih.gov

Through screening and optimization of an indole-2-carboxylic acid compound library, several potent dual IDO1/TDO inhibitors have been identified. sci-hub.se A series of 6-acetamido-indole-2-carboxylic acid derivatives demonstrated significant inhibitory activity against both enzymes, with IC₅₀ values in the low micromolar range. ebi.ac.uknih.gov Among these, compound 9o-1 was identified as the most potent, with an IC₅₀ of 1.17 µM for IDO1 and 1.55 µM for TDO. ebi.ac.uknih.govsci-hub.se Furthermore, a para-benzoquinone derivative, 9p-O , which results from the oxidation of a precursor compound, showed even stronger dual inhibition, with IC₅₀ values at the double-digit nanomolar level. ebi.ac.uknih.govsci-hub.se

Table 1: Inhibitory Potency of Indole-2-Carboxylic Acid Derivatives against IDO1 and TDO

| Compound | Target Enzyme | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| 9o-1 | IDO1 | 1.17 | ebi.ac.uk, sci-hub.se, nih.gov |

| TDO | 1.55 | ebi.ac.uk, sci-hub.se, nih.gov | |

| 9p-O | IDO1 | Double-digit nM | ebi.ac.uk, sci-hub.se, nih.gov |

| TDO | Double-digit nM | ebi.ac.uk, sci-hub.se, nih.gov |

The structural similarity of indole-based inhibitors to the natural substrate, L-tryptophan, is a key consideration in their design. espublisher.com The IDO1 enzyme contains a heme cofactor with an iron atom at its active site, which is crucial for its catalytic function. espublisher.com The binding of inhibitors to this active site is essential for their inhibitory potency. espublisher.com

To understand the binding mechanisms of the indole-2-carboxylic acid derivatives, molecular docking and molecular dynamic simulations have been employed. ebi.ac.uknih.gov These computational studies predicted the binding modes of this class of compounds within the active sites of both IDO1 and TDO. ebi.ac.uknih.gov The natural substrate, L-tryptophan, binds to the IDO1 catalytic pocket through a series of interactions: the indole (B1671886) ring engages in a water-mediated hydrogen bond with S167 and hydrophobic interactions with F163 and Y126, while the ammonium (B1175870) and carboxylic acid groups form hydrogen bonds with residues such as T379 and R231. nih.gov The insights gained from these simulations provide a basis for the further structural optimization of this series of dual inhibitors to enhance their potency and specificity. ebi.ac.uknih.gov

Fructose-1,6-bisphosphatase (FBPase) Allosteric Modulation

Liver Fructose-1,6-bisphosphatase (FBPase) is a critical regulatory enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.gov Inhibiting FBPase is a recognized therapeutic strategy for type 2 diabetes, as it can reduce excessive hepatic glucose production. nih.govdoi.org Derivatives based on the 7-nitro-1H-indole-2-carboxylic acid scaffold have been identified as novel, potent allosteric inhibitors of FBPase. doi.orgnih.gov

FBPase is a homotetrameric enzyme, with each subunit containing a substrate binding site and an allosteric binding site for the natural regulator, AMP. nih.govresearchgate.net The indole-2-carboxylic acid derivatives function as allosteric inhibitors by binding to this AMP site. nih.govdoi.org This binding mode was confirmed by X-ray crystallography, which solved the structures of FBPase in complex with several indole-based inhibitors. nih.gov

The analysis of these co-crystal structures revealed that the inhibitors occupy the AMP allosteric pocket, mimicking the binding of the natural regulator. nih.gov This distinguishes their binding behavior from other classes of FBPase inhibitors. nih.gov One specific derivative, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) , was crystallographically confirmed to bind at the AMP regulatory site, establishing this scaffold as a valuable lead for inhibitor design. researchgate.net

Structure-activity relationship (SAR) studies and X-ray crystallography have provided detailed insights into the key structural features required for potent FBPase inhibition. nih.govdoi.org The 2-carboxylic acid group on the indole ring is crucial, as it forms critical hydrogen bonds within the AMP binding site. doi.org Esterification of this carboxylic acid leads to a loss of inhibitory activity. doi.org

Similarly, the substituent at the 7-position of the indole ring plays a vital role. doi.org The presence of a 7-nitro group is key for the binding interaction between the enzyme and this series of inhibitors. doi.org Replacing the nitro group at other positions (4, 5, or 6) or reducing it to an amino group results in a dramatic decrease or complete loss of activity. doi.org SAR studies have also shown that incorporating a hydrogen bond acceptor at the 7-position and an alkyl group at the 5-position generally benefits the inhibitory activity. nih.gov A potent inhibitor, compound 3.9 , emerged from these studies with an IC₅₀ value of 0.99 μM. nih.govresearchgate.net

Table 2: Inhibitory Potency of 7-Nitro-1H-indole-2-carboxylic Acid Derivatives against FBPase

| Compound | Description | IC₅₀ (µM) | Source(s) |

|---|---|---|---|

| Lead Compound A | 7-nitro-1H-indole-2-carboxylic acid parent series | 0.99 - 35.6 | doi.org |

| Compound 3.9 | Optimized 7-nitro-1H-indole-2-carboxylic acid derivative | 0.99 | nih.gov, researchgate.net |

| Compound 14c | 3-(2-carboxyethyl)-7-nitro-1H-indole-2-carboxylic acid derivative | 0.10 | doi.org |

The solved crystal structures show that these inhibitors orient themselves in a similar pose within the allosteric site. nih.gov This structural understanding provides a clear basis for the rational design of new, structurally distinct FBPase inhibitors with potentially higher potency and improved drug-like properties. nih.gov

HIV-1 Integrase Strand Transfer Inhibition

The indole-2-carboxylic acid scaffold is a promising foundation for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). rsc.orgnih.gov Integrase is a crucial enzyme in the life cycle of HIV-1, and its inhibition can effectively disrupt viral replication. rsc.orgresearchgate.net Derivatives of indole-2-carboxylic acid have been designed and synthesized to target this enzyme, with some showing significant inhibitory effects. rsc.orgnih.gov For instance, certain derivatives have demonstrated marked inhibition of integrase with IC₅₀ values in the micromolar range. nih.govnih.gov

A key mechanism of action for indole-2-carboxylic acid-based inhibitors is the chelation of divalent metal ions, typically magnesium (Mg²⁺), within the active site of HIV-1 integrase. rsc.orgnih.gov The active site of integrase contains a conserved DDE motif which coordinates two Mg²⁺ ions, essential for its catalytic activity. mdpi.com The indole nucleus and the C2 carboxyl group of the indole-2-carboxylic acid scaffold are positioned to effectively chelate these two Mg²⁺ ions. nih.govmdpi.com This interaction is critical for the inhibitory function of these compounds, as it blocks the enzyme's ability to catalyze the strand transfer reaction, a vital step in the integration of the viral DNA into the host genome. rsc.orgnih.gov

| Inhibitor Scaffold | Key Interaction | Target Site | Significance |

| Indole-2-carboxylic acid | Chelation | Integrase active site (DDE motif) | Essential for catalytic inhibition by binding Mg²⁺ ions. nih.govmdpi.com |

| Substituted Indole-2-carboxylic acid | π-Stacking | Viral DNA (e.g., dC20) | Enhances binding affinity and inhibitory potency. rsc.orgresearchgate.net |

Other Enzyme Inhibition Activities (e.g., sPLA2, Anticholinesterase)

The versatility of the indole-2-carboxylic acid scaffold extends to the inhibition of other enzymes, such as secretory phospholipase A2 (sPLA2).

Derivatives of 3-acylindole-2-carboxylic acid have been evaluated for their ability to inhibit cytosolic phospholipase A2 (cPLA2), a subtype of sPLA2. nih.gov The inhibitory potency was found to be dependent on the nature of the substituents on the indole ring. nih.gov For instance, the length of the acyl chain at the C3 position plays a crucial role, with optimal inhibition observed with acyl residues of 12 or more carbons. nih.gov Furthermore, modifications at the N1 position of the indole and the introduction of a carboxylic acid moiety on a substituent at this position were shown to significantly increase inhibitory potency. nih.gov One such derivative, 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid, exhibited an IC₅₀ of 0.5 μM, making it substantially more potent than the standard cPLA2 inhibitor, arachidonyl trifluoromethyl ketone. nih.gov

There is currently a lack of specific research data on the anticholinesterase activities of 7-cyano-1H-indole-2-carboxylic acid and its direct derivatives in the reviewed literature.

Receptor Ligand Interactions

Beyond enzyme inhibition, derivatives of indole-2-carboxylic acid have been identified as effective ligands for G protein-coupled receptors (GPCRs), demonstrating antagonistic properties.

Cysteinyl leukotrienes (CysLTs) are potent inflammatory mediators that play a key role in conditions like asthma and allergic rhinitis by activating CysLT receptors. nih.gov Several CysLT1 receptor antagonists, such as montelukast (B128269) and zafirlukast, are used clinically to treat these conditions. nih.govwikipedia.org The indole-2-carboxylic acid framework has been successfully utilized to develop novel and selective CysLT1 receptor antagonists. nih.govnih.gov

Research into 3-substituted 1H-indole-2-carboxylic acid derivatives has led to the discovery of highly potent and selective CysLT1 antagonists. nih.govnih.gov These compounds demonstrate a high affinity for the CysLT1 receptor while showing significantly lower affinity for the CysLT2 receptor, indicating a high degree of selectivity. nih.govnih.gov For example, the derivative 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid was identified as a particularly potent and selective CysLT1 antagonist with an IC₅₀ value in the nanomolar range for CysLT1 and in the micromolar range for CysLT2. nih.govnih.gov

The identification of such compounds has contributed to the understanding of the pharmacophore required for CysLT1 antagonism. The indole-2-carboxylic acid moiety serves as a crucial part of this pharmacophore, likely interacting with key residues within the receptor binding pocket. nih.gov The development of these selective antagonists from the indole-2-carboxylic acid scaffold highlights its potential for creating new therapies for inflammatory diseases. nih.gov

| Compound Derivative | Target Receptor | Activity | IC₅₀ (CysLT1) | IC₅₀ (CysLT2) |

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid | CysLT1/CysLT2 | Selective Antagonist | 0.0059 ± 0.0011 μM | 15 ± 4 μM |

Dopamine (B1211576) D2 Receptor (D2R) Allosteric Modulation

Derivatives of this compound have been instrumental in the development of allosteric modulators for the Dopamine D2 Receptor (D2R), a key target in the treatment of psychiatric and neurological disorders. nih.gov Allosteric modulators offer a more selective and safer therapeutic approach by binding to a site topographically distinct from the endogenous ligand (dopamine), allowing for a fine-tuning of the receptor's response rather than simple activation or blockade. nih.gov

A significant breakthrough in this area involves the compound SB269652, a bitopic ligand that incorporates a 7-cyano-tetrahydroisoquinoline moiety. nih.govresearchgate.net This compound acts as a negative allosteric modulator (NAM) of the D2R. nih.gov The mechanism of action for SB269652 is novel; it engages one protomer of a D2R dimer in a bitopic fashion, meaning it binds to two distinct sites simultaneously. nih.gov

The 7-cyano-tetrahydroisoquinoline portion of the molecule, considered the primary pharmacophore, occupies the orthosteric binding site (the same site as dopamine). nih.govresearchgate.net Meanwhile, the 1H-indole-2-carboxamide part of the molecule extends into a secondary, allosteric pocket located between the extracellular ends of transmembrane helices 2 (TM2) and 7 (TM7). nih.gov By binding in this manner to one receptor unit (protomer) in a dimer, it allosterically inhibits the binding of dopamine to the adjacent protomer. nih.gov This bitopic engagement is crucial for its negative cooperativity. worktribe.com Further research has demonstrated that the presence of sodium ions (Na+) within a conserved binding pocket is a requirement for the allosteric action of SB269652. researchgate.net

Fragmentation studies of SB269652 led to the identification of smaller molecules with purely allosteric pharmacology. For instance, N-isopropyl-1H-indole-2-carboxamide, a fragment containing the indole core, displayed allosteric properties and sensitivity to mutations at the top of TM2, similar to the parent compound. nih.gov This "allosteric lead" was then optimized to produce derivatives like N-butyl-1H-indole-2-carboxamide, which showed enhanced negative cooperativity and affinity for the D2R. nih.gov

| Compound/Fragment | Type | Mechanism of Action | Key Finding |

| SB269652 | Bitopic Negative Allosteric Modulator (NAM) | Binds to orthosteric and allosteric sites on one D2R protomer to inhibit dopamine binding at the other protomer in a dimer. nih.govresearchgate.net | Demonstrates a novel mechanism of allosteric modulation across a receptor dimer. nih.gov |

| N-isopropyl-1H-indole-2-carboxamide | Allosteric Fragment | Binds to the allosteric pocket in TM2/TM7. nih.gov | Fragmentation of a bitopic ligand can yield purely allosteric modulators. nih.gov |

| N-butyl-1H-indole-2-carboxamide | Allosteric Fragment | Binds to the allosteric pocket with higher affinity and cooperativity than the lead fragment. nih.gov | SAR optimization of the allosteric fragment led to improved pharmacological properties. nih.gov |

The interaction between the indole-2-carboxamide moiety and the allosteric binding pocket is stabilized by specific molecular interactions, including hydrogen bonds. Structural and mutagenesis studies have validated the importance of the indolic NH group as a hydrogen bond donor for maintaining allosteric activity. worktribe.com This interaction is a critical anchor for the allosteric pharmacophore within the secondary binding pocket.

In studies of related indole-2-carboxylic acid derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, the formation of cyclic dimers via double hydrogen bonds (O−H⋯O) between the carboxylic acid groups is a common structural motif in the crystalline state. mdpi.com Additionally, the N-H group of the indole ring consistently acts as a hydrogen bond donor, interacting with oxygen atoms from either the carboxylic group of an adjacent molecule or a methoxy (B1213986) group, depending on the specific polymorph. mdpi.com This inherent capability for forming specific hydrogen bond networks underpins the binding of these scaffolds to their biological targets.

NMDA Receptor Potentiation Inhibition

The N-methyl-D-aspartate (NMDA) receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity and excitotoxicity. nih.gov Its activity is potentiated by glycine (B1666218), which binds to an allosteric site. Indole-2-carboxylic acid (I2CA) has been identified as a specific and competitive inhibitor of this glycine-mediated potentiation of NMDA-gated currents. nih.gov

In experimental settings with low ambient glycine concentrations, I2CA can completely block the response to NMDA, which suggests that the binding of NMDA alone is insufficient to activate the channel and that some level of glycine site occupancy is required. nih.gov This makes I2CA and its derivatives valuable tools for studying the role of the glycine co-agonist site in NMDA receptor function and its implications in pathological states like stroke and epilepsy. nih.gov

Broader Spectrum Biological Research (Mechanistic & In Vitro Focus)

Anti-inflammatory Action: Mechanistic Aspects

Derivatives of this compound have shown potential as anti-inflammatory agents. Research on related compounds, such as methyl 3-cyano-1H-indole-7-carboxylate, indicates that their biological activity includes the modulation of inflammatory pathways. This suggests a mechanism that goes beyond simple target inhibition and involves interference with the complex signaling cascades that drive inflammation.

Anticancer Research: Cellular and Molecular Targets

The indole scaffold is a privileged structure in medicinal chemistry, and derivatives of indole-2-carboxylic acid have been extensively investigated for their anticancer properties, revealing multiple cellular and molecular targets. mdpi.com

One key area of research is the induction of apoptosis (programmed cell death). Substituted-N-benzyl-1H-indole-2-carbohydrazides, derived from 1H-indole-2-carboxylic acid, have demonstrated cytotoxicity against various cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT (colon). mdpi.com Compound 4e from one such study showed potent cytotoxicity, and flow cytometry analysis confirmed its ability to induce apoptosis. mdpi.com Similarly, methyl 3-cyano-1H-indole-7-carboxylate has been shown to induce apoptosis by activating caspase pathways.

Another anticancer mechanism involves cell cycle arrest. A series of novel 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein, which is implicated in cancer progression. nih.gov A lead compound from this series, C11 , not only showed potent inhibitory activity against several liver cancer cell lines (including chemotherapy-resistant cells) but was also found to induce G1-S phase cell cycle arrest. nih.gov

Other molecular targets for indole derivatives include key proteins involved in cancer cell proliferation and survival. Some derivatives have been found to inhibit tubulin polymerization, which disrupts the mitotic spindle and halts cell division. mdpi.com Others have been investigated as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels that tumors need to grow). researchgate.net

| Derivative Class | Cancer Cell Lines | Molecular Target/Mechanism |

| Substituted-N-benzyl-1H-indole-2-carbohydrazides | MCF-7, A549, HCT mdpi.com | Induction of Apoptosis mdpi.com |

| 1H-indole-2-carboxylic acid derivatives (e.g., C11) | Bel-7402, SMMC-7721, Hep G2 (Liver Cancer) nih.gov | 14-3-3η Protein Inhibition; G1-S Phase Cell Cycle Arrest nih.gov |

| General Indole Derivatives | Various | Tubulin Polymerization Inhibition mdpi.com |

| 5-bromoindole-2-carboxylic acid hydrazone derivatives | HUVEC, Lung Cancer Cells | VEGFR-2 Tyrosine Kinase Inhibition researchgate.net |

Antimicrobial/Antiparasitic Activity: Cellular Models (e.g., Trypanosoma cruzi)

Derivatives of the indole-2-carboxamide scaffold have been identified as a promising area of research for the development of new treatments for Chagas disease, which is caused by the protozoan parasite Trypanosoma cruzi. nih.govnih.gov Initial high-content screening of small molecule libraries identified several indole-based compounds active against the intracellular amastigote form of T. cruzi. acs.org These initial hits served as the foundation for an optimization campaign aimed at improving potency and drug-like properties. nih.gov

The research focused on modifying the indole core at various positions. Medicinal chemistry strategies explored substitutions at the 5', 6', and 7' positions of the indole ring. nih.gov One key finding was that introducing a methyl or cyclopropyl (B3062369) group at the 5' position of the indole appeared to be ideal for enhancing potency against the parasite. nih.gov However, these gains in potency were often accompanied by limitations in solubility and increased metabolic instability. nih.gov

For instance, in a series of 1H-indole-2-carboxamides, compound 2 (a pyridine-containing analogue) showed a good balance of properties and was advanced into in vivo proof-of-concept studies. nih.gov It demonstrated antiparasitic activity in both acute and chronic mouse models of Chagas disease. nih.govacs.org Despite this, the optimization program for this specific series was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action related to CYP51 inhibition. nih.govnih.gov

The table below summarizes the in vitro activity of selected indole-2-carboxamide derivatives against Trypanosoma cruzi. The potency is expressed as pEC50, which is the negative logarithm of the half-maximal effective concentration. A higher pEC50 value indicates greater potency.

Table 1: In Vitro Activity of Indole-2-Carboxamide Derivatives against T. cruzi

| Compound | Substitution | T. cruzi pEC50 | Cytotoxicity (Vero cells) pEC50 |

|---|---|---|---|

| DNDI4199 | Phenyl group | 5.5 | >5.5 |

| 2 | Pyridine group | 5.6 | >5.5 |

| 3 | 5'-methyl, pyridine | 6.0 | >5.5 |

| 24 | 5'-cyclopropyl, pyridine | 6.5 | 5.2 |

| 37 | 5'-methyl, phenyl | 6.2 | >5.5 |

| 56 | 5'-cyclopropyl, phenyl | 6.1 | >5.5 |

Data sourced from a study on 1H-indole-2-carboxamides. nih.gov

While not specifically focused on 7-cyano derivatives, this research highlights that modifications around the indole-2-carboxylic acid core, including at the 7-position, are a viable strategy for generating compounds with significant anti-Trypanosoma cruzi activity. nih.gov Other studies have also noted the general antimicrobial and antifungal properties of various indole derivatives, such as 7-hydroxyindole, against a range of pathogens. fabad.org.trnih.gov

Antioxidant Potential: Mechanistic Studies

The indole nucleus is an electron-rich aromatic system, which allows it to act as an electron donor and effectively scavenge free radicals. nih.gov This inherent characteristic makes indole derivatives, including those based on the indole-2-carboxylic acid scaffold, promising candidates for development as antioxidant agents. nih.govresearchgate.net Research has explored the synthesis of new ester and amide derivatives of indole-2-carboxylic acid to evaluate their antioxidant capabilities through various mechanistic assays. fabad.org.trresearchgate.net

Studies have shown that N-substituted indole-2-carboxamide derivatives can exhibit potent antioxidant activity, sometimes comparable to or even exceeding that of well-known antioxidants like butylated hydroxytoluene (BHT). fabad.org.tr The antioxidant mechanisms of these compounds have been investigated using several in vitro models:

DPPH Radical Scavenging Activity: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. Certain amide derivatives of indole-2-carboxylic acid have demonstrated significant scavenging effects against DPPH radicals. fabad.org.trresearchgate.net

Reducing Power: The reducing power of a compound indicates its potential to act as an electron donor. In these assays, the transformation of Fe(III) to Fe(II) is measured. Some ester and amide derivatives have shown excellent reducing power at various concentrations, comparable to the standard BHT. fabad.org.tr

Metal Chelating Activity: By chelating ferrous ions (Fe²⁺), antioxidants can prevent them from participating in the Fenton reaction, which generates highly reactive hydroxyl radicals. Studies have revealed that all tested ester and amide derivatives of indole-2-carboxylic acid exhibited more powerful Fe²⁺ chelating activity than the standard chelating agent, Ethylenediaminetetraacetic acid (EDTA). fabad.org.trresearchgate.net

The antioxidant potential is influenced by the nature and position of substituents on the indole ring. For example, indole-2-carboxamide derivatives are generally stronger inhibitors of lipid peroxidation than their indole-3-carboxamide counterparts. fabad.org.tr The hybridization of the indole scaffold with other natural antioxidants, such as caffeic acid, has also been explored to create novel amide analogues with potent free radical scavenging properties. nih.gov

Table 2: Antioxidant Activity Profile of Indole-2-Carboxylic Acid Derivatives

| Derivative Type | Assay | Finding | Reference |

|---|---|---|---|

| Ester and Amide Derivatives | DPPH Radical Scavenging | Compounds 5 and 6 showed notable scavenging effect. | fabad.org.trresearchgate.net |

| Ester and Amide Derivatives | Reducing Power | Compounds 5 and 6 exhibited very strong reducing power. | fabad.org.tr |

| Ester and Amide Derivatives | Fe²⁺ Chelating Activity | All tested compounds (1-6 ) were more powerful than EDTA. | fabad.org.trresearchgate.net |

Compounds 1-6 refer to specific ester and amide derivatives synthesized in the cited study. fabad.org.tr

These mechanistic studies confirm that the indole-2-carboxylic acid framework is a valuable template for designing potent antioxidants. The ability of its derivatives to act via multiple mechanisms, including radical scavenging and metal chelation, underscores their potential in mitigating oxidative stress. fabad.org.trresearchgate.net

Computational and Biophysical Characterization of 7 Cyano 1h Indole 2 Carboxylic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectral properties of molecules. researchgate.net These calculations provide valuable information on parameters like bond lengths, bond angles, and the distribution of electrons within the molecule. ijrar.org

For indole-2-carboxylic acid and its derivatives, DFT calculations have been used to optimize the molecular geometry and to understand the electronic properties. researchgate.netijrar.org For example, the bond length of the C2-C10 bond in ethyl indole-2-carboxylate (B1230498) is elongated due to the electron-withdrawing nature of the carboxylic group. ijrar.org The hybridization of atoms within the molecule can also be confirmed through these calculations. ijrar.org

Natural Bond Orbital (NBO) analysis, a quantum chemical method, helps in understanding the charge delocalization within the molecule, which is important for its bioactivity. researchgate.netijrar.org Furthermore, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides insights into the molecule's reactivity. ijrar.org

Spectroscopic Analysis in Mechanistic Investigations

Spectroscopic techniques are indispensable for the structural elucidation and for studying the interactions of molecules. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful methods in this regard.

Nuclear Magnetic Resonance (NMR) in Structure Elucidation and Binding Studies

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in a molecule. nih.govlibretexts.org

For indole-2-carboxylic acid and its analogues, ¹H NMR spectra show characteristic signals for the protons on the indole (B1671886) ring and the substituent groups. sci-hub.senih.govnih.gov The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum. libretexts.org For instance, in the ¹H-NMR spectrum of 4-((3-Chloro-4-fluorophenyl)amino)-7-cyano-1H-indole-2-carboxylic acid, a broad singlet corresponding to the carboxylic acid proton is observed at a high chemical shift value. sci-hub.se ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule, with the carbonyl carbon of the carboxylic acid group appearing at a characteristic chemical shift. nih.govlibretexts.org

NMR is also a valuable tool for studying ligand-protein binding interactions, although specific examples for 7-cyano-1H-indole-2-carboxylic acid are not detailed in the provided search results.

Mass Spectrometry (MS) in Metabolite Identification and Reaction Monitoring

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nist.gov It is also instrumental in identifying metabolites and monitoring the progress of chemical reactions. researchgate.net

For derivatives of indole-2-carboxylic acid, high-resolution mass spectrometry (HRMS) is often used to confirm the molecular formula of the synthesized compounds. nih.gov The mass spectrum of a molecule shows a molecular ion peak, which corresponds to the mass of the intact molecule, and various fragment ions, which provide structural information. For example, the mass spectrum of 1H-indole-3-carboxylic acid shows a prominent molecular ion peak.

Biophysical Techniques for Interaction Analysis (e.g., SPR, ITC - focused on molecular binding)

The comprehensive understanding of the molecular interactions between a ligand, such as this compound, and its biological target is paramount for rational drug design and development. Biophysical techniques offer a direct means to quantify the energetics and kinetics of these binding events. Among the most powerful and widely adopted methods in this context are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These label-free techniques provide detailed insights into the affinity, stoichiometry, and thermodynamic driving forces of molecular recognition, which are critical for characterizing the mechanism of action of novel therapeutic agents.

Surface Plasmon Resonance (SPR) is a real-time, optical sensing technique that monitors the binding of an analyte (e.g., a small molecule inhibitor) to a ligand (e.g., a target protein) immobilized on a sensor surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ), which is a measure of binding affinity.

In the context of indole-2-carboxamide analogues, SPR has been instrumental in confirming direct target engagement. For instance, studies on indole-2-carboxamide inhibitors of the essential mycobacterial transporter MmpL3 have utilized SPR to verify direct binding. researchgate.netnih.gov In a typical experiment, the purified MmpL3 protein is immobilized on a sensor chip, and various concentrations of the indole-2-carboxamide analogues are flowed over the surface. The resulting sensorgrams provide a wealth of kinetic information, as illustrated in the hypothetical data table below, which is representative of the type of data obtained from such experiments. Strong binding signals observed in SPR experiments can also be indicative of conformational changes in the target protein upon inhibitor binding, a hypothesis that has been supported by structural studies of MmpL3 in complex with indolecarboxamide inhibitors. acs.org

Table 1: Representative Surface Plasmon Resonance (SPR) Kinetic Data for MmpL3 Inhibitors

| Compound | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₔ) (s⁻¹) | Dissociation Constant (Kₔ) (µM) |

|---|---|---|---|

| Indolecarboxamide A | 1.5 x 10⁴ | 3.0 x 10⁻³ | 0.20 |

| Indolecarboxamide B | 2.2 x 10⁴ | 1.1 x 10⁻³ | 0.05 |

| 7-Cyano-analogue C (Hypothetical) | 3.0 x 10⁴ | 5.0 x 10⁻⁴ | 0.017 |

Isothermal Titration Calorimetry (ITC), on the other hand, directly measures the heat released or absorbed during a binding event. nih.govscilit.comspringernature.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein, and the resulting heat change is measured. This allows for the determination of the binding affinity (Kₐ), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n) in a single experiment. nih.gov This complete thermodynamic profile provides a deeper understanding of the forces driving the binding, such as hydrogen bonding, hydrophobic interactions, and conformational changes.

Table 2: Representative Isothermal Titration Calorimetry (ITC) Thermodynamic Data

| Compound | Stoichiometry (n) | Affinity (Kₐ) (M⁻¹) | Dissociation Constant (Kₔ) (µM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |

|---|---|---|---|---|---|

| Indolecarboxamide X | 1.05 | 5.0 x 10⁶ | 0.20 | -8.5 | 2.1 |

| Indolecarboxamide Y | 0.98 | 1.2 x 10⁷ | 0.08 | -9.2 | 1.8 |

| 7-Cyano-analogue Z (Hypothetical) | 1.02 | 2.5 x 10⁷ | 0.04 | -10.1 | 1.5 |

Future Research Directions and Emerging Paradigms for 7 Cyano 1h Indole 2 Carboxylic Acid in Academic Research

Exploration of Novel Biological Targets and Pathways

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.comnih.gov While research on 7-cyano-1H-indole-2-carboxylic acid is still in its early stages, its structural similarity to other biologically active indole-2-carboxylic acid derivatives suggests a rich field for investigation.

Recent studies on related indole-2-carboxylic acid derivatives have identified them as potent inhibitors of HIV-1 integrase, a crucial enzyme in the viral life cycle. nih.govrsc.orgnih.gov Molecular docking studies have shown that the indole core and the C2 carboxyl group can chelate with magnesium ions in the active site of the integrase. nih.govnih.gov This provides a strong rationale for investigating this compound and its analogues as potential antiviral agents.

Furthermore, derivatives of 1H-indole-2-carboxylic acid have been synthesized and evaluated for their activity against the 14-3-3η protein, a target implicated in cancer progression. mdpi.com Other research has explored indole derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in diabetes. nih.gov Given these precedents, future research should focus on screening this compound against a diverse panel of biological targets, including but not limited to:

Kinases: Many indole derivatives are known to be kinase inhibitors, playing a role in anticancer therapies. mdpi.com

G-protein coupled receptors (GPCRs): The indole scaffold is present in many ligands that target GPCRs.

Ion channels: Indole derivatives have shown activity at various ion channels. nih.gov

Enzymes involved in metabolic diseases: As seen with FBPase, indole derivatives have the potential to modulate metabolic pathways. nih.gov

Systematic screening using high-throughput methods will be crucial in identifying novel biological targets and pathways for this compound, paving the way for new therapeutic applications.

Development of Advanced Synthetic Strategies for Complex Analogues

The future of research on this compound will heavily rely on the ability to synthesize a diverse library of complex analogues. While the core synthesis of indole-2-carboxylates can be achieved through established methods like the Fischer indole synthesis, the creation of more intricate and functionally diverse derivatives requires advanced synthetic strategies. mdpi.com

Recent advancements in synthetic organic chemistry offer a plethora of tools for modifying the indole scaffold. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have been successfully employed to functionalize the indole nucleus at various positions. nih.gov These methods allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's electronic and steric properties.

Furthermore, multicomponent reactions (MCRs) are emerging as a powerful tool for rapidly generating molecular diversity. rug.nl The Ugi four-component reaction, for instance, has been used to synthesize complex indolo[3,2-c]quinolinones from indole-2-carboxylic acid. rug.nl Exploring the application of various MCRs to this compound could lead to the discovery of novel scaffolds with unique biological activities.

Future synthetic efforts should focus on:

Site-selective functionalization: Developing methods to selectively modify specific positions on the indole ring, particularly the less-explored C4, C5, and C6 positions.

Stereoselective synthesis: Creating chiral analogues of this compound to investigate the role of stereochemistry in biological activity.

Combinatorial synthesis: Utilizing automated synthesis platforms to rapidly generate large libraries of analogues for high-throughput screening.

The development of robust and versatile synthetic routes will be paramount to fully explore the structure-activity relationships (SAR) of this compound class.

Integration of Artificial Intelligence and Machine Learning in Lead Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.netijariie.com These computational tools can significantly accelerate the lead optimization process by predicting the biological activity and pharmacokinetic properties of novel compounds, thereby reducing the time and cost associated with experimental studies.

In the context of this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) modeling: By training ML models on existing data for related indole derivatives, it is possible to build predictive models that can estimate the activity of newly designed analogues of this compound.

Virtual screening: AI-powered virtual screening can be used to dock large libraries of virtual compounds based on the this compound scaffold into the binding sites of various biological targets. This can help prioritize which compounds to synthesize and test experimentally. blogspot.com

De novo drug design: Generative AI models can be used to design entirely new molecules based on the this compound scaffold that are optimized for specific biological targets and desired properties.

ADMET prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds at an early stage is crucial for successful drug development. ML models can be trained to predict these properties for novel analogues.

The success of these in silico approaches is highly dependent on the availability of large, high-quality datasets. Therefore, it is crucial to systematically collect and curate experimental data for this compound and its analogues to build robust and accurate predictive models.

Investigation of this compound in Chemical Probe Development

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. An effective chemical probe should be potent, selective, and have a well-defined mechanism of action. The indole scaffold is a common feature in many successful chemical probes.

Given its potential for derivatization, this compound represents a promising starting point for the development of novel chemical probes. By attaching various functional groups, such as fluorescent dyes, biotin (B1667282) tags, or photo-crosslinkers, to the indole scaffold, it is possible to create versatile tools for a wide range of biological applications.

Future research in this area should focus on:

Targeted probe design: Based on the biological targets identified in screening efforts (as described in section 6.1), design and synthesize probes that can selectively bind to and modulate the activity of these targets.

Activity-based protein profiling (ABPP): Develop probes that can covalently label the active site of specific enzymes, allowing for their identification and functional characterization in complex biological systems.

Imaging probes: Synthesize fluorescently labeled analogues of this compound that can be used to visualize the localization and dynamics of their biological targets in living cells.

The development of chemical probes based on this scaffold will not only advance our understanding of fundamental biological processes but also provide valuable tools for drug discovery and validation.

Design of Multi-Target Ligands Based on the Indole Scaffold

The concept of "one drug, one target" has been the dominant paradigm in drug discovery for decades. However, for complex diseases such as cancer and neurodegenerative disorders, which involve multiple pathological pathways, a multi-target approach may be more effective. nih.gov Multi-target ligands are single molecules that are designed to interact with two or more distinct biological targets simultaneously.

The indole scaffold, with its ability to be functionalized at multiple positions, is an ideal template for the design of multi-target ligands. nih.gov By strategically combining pharmacophores from different known ligands onto a single indole core, it is possible to create novel compounds with tailored polypharmacology.

For example, research has been conducted on designing indole-based compounds that act as dual inhibitors of different targets. nih.gov This approach could be extended to this compound. Future research directions could include:

Rational design: Based on the known structures of different target proteins, use computational methods to design hybrid molecules that can simultaneously bind to the active sites of multiple targets.

Fragment-based design: Identify small molecular fragments that bind to different targets and then link them together using the this compound scaffold as a central core.

Phenotypic screening: Screen libraries of diverse indole analogues in cell-based assays that are relevant to complex diseases to identify compounds with desirable multi-target activity profiles.

The development of multi-target ligands based on the this compound scaffold represents a challenging but potentially rewarding area of future research, with the potential to yield novel therapies for a range of complex human diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-cyano-1H-indole-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis of indole-2-carboxylic acid derivatives often involves cyclization of substituted anilines or hydrolysis of ester precursors. For example, the hydrolysis of methylated indole esters using LiOH·H₂O in THF/water mixtures (3:1 v/v) at room temperature for 3 hours yields carboxylic acids with >95% purity after neutralization with HCl and extraction with EtOAc . For 7-cyano-substituted derivatives, nitrile introduction may require Ullmann-type coupling or Pd-catalyzed cyanation. Reaction optimization should include monitoring by TLC or HPLC and purification via recrystallization or column chromatography.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the indole backbone and substitution patterns (e.g., chemical shifts for the cyano group at ~110-120 ppm in ¹³C NMR).

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>98% is typical for research-grade compounds).

- Mass Spectrometry (MS) : ESI-MS in negative ion mode can detect the molecular ion peak [M-H]⁻ for accurate mass verification .

Q. How should researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?

- Methodological Answer : Perform experimental determinations:

- Melting Point : Use a capillary tube apparatus with a heating rate of 1°C/min.

- Solubility : Test in common solvents (DMSO, ethanol, water) via gravimetric analysis.

- Stability : Conduct accelerated stability studies under varying pH (2–12), temperature (4°C–40°C), and light exposure to identify degradation pathways .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Batch Reproducibility : Verify synthetic protocols for impurities (e.g., unreacted intermediates via LC-MS).

- Assay Validation : Use orthogonal assays (e.g., enzyme inhibition and cell viability) to confirm target specificity.